molecular formula C19H22N4O2 B11295830 1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B11295830
M. Wt: 338.4 g/mol
InChI Key: ZEKNAVFVJPEWLT-UHFFFAOYSA-N
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Description

1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core, making it a valuable scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized solvents can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the 2-methylpiperidino group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

6,10-dimethyl-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C19H22N4O2/c1-12-7-6-10-23-16(12)20-17-14(18(23)24)11-15(21(17)3)19(25)22-9-5-4-8-13(22)2/h6-7,10-11,13H,4-5,8-9H2,1-3H3

InChI Key

ZEKNAVFVJPEWLT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

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